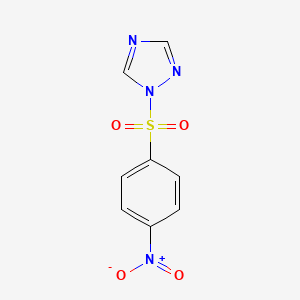

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

Overview

Description

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H6N4O4S and its molecular weight is 254.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are recognized for their broad spectrum of biological activities, making them significant in the development of new drugs. These compounds offer diverse structural variations, which allow for the exploration of their potential uses in various biological targets. The interest in triazole derivatives stems from their presence in pharmaceuticals and their application in addressing diseases, showcasing their importance in medicinal chemistry (Ferreira et al., 2013).

Biological Activities and Applications

1,2,4-Triazole derivatives exhibit a wide range of biological activities including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The exploration of new synthesis methods and biological evaluation of these compounds is ongoing, highlighting their potential in creating therapeutically active agents. Their ability to act against several neglected diseases and their role in the development of new pharmaceutical entities is particularly noteworthy (Ohloblina, 2022).

Synthesis and Chemical Properties

The synthesis of 1,2,3-triazole derivatives, including 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole, involves various synthetic routes that are crucial for developing biologically active compounds. The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a key method in the synthesis of these derivatives, offering a pathway to create complex molecules with high yields and selectivity. This method highlights the importance of 1,2,3-triazoles in drug discovery and material science due to their significant dipole moment and stability (Kaushik et al., 2019).

Antibody-Based Analytical Methods

The application of 1,2,4-triazole derivatives extends into analytical methods, where they are used in the development of immunoassays and biosensors. This application is crucial for environmental and food research, demonstrating the versatility of triazole derivatives beyond their pharmaceutical use. Their role in the detection of various substances showcases the adaptability and importance of these compounds in scientific research (Fránek & Hruška, 2018).

Proton-Conducting Polymeric Membranes

1,2,4-Triazole-based compounds are also promising in the development of proton-conducting fuel cell membranes. These materials offer improved thermal stability, electrochemical stability, and high ionic conductivity, highlighting the potential of 1,2,4-triazoles in energy and material science applications (Prozorova & Pozdnyakov, 2023).

Mechanism of Action

Target of Action

The primary target of the compound 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is the transmembrane domain of Smoothened . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is essential for the maintenance of intestinal stem cells .

Mode of Action

This compound interacts with its target, the transmembrane domain of Smoothened, by binding to it . This binding activates the Hedgehog signaling pathway, leading to an expansion of the intestinal stem cell pool .

Biochemical Pathways

The activation of the Hedgehog signaling pathway by this compound leads to an increase in the number of regenerating crypts, thereby preventing gastrointestinal acute radiation syndrome . This pathway is crucial for the maintenance and regeneration of intestinal stem cells .

Result of Action

The activation of the Hedgehog signaling pathway by this compound results in an expansion of the intestinal stem cell pool . This leads to an increase in the number of regenerating crypts, which helps in preventing gastrointestinal acute radiation syndrome . Additionally, it has been observed that this compound can mitigate radiation-induced normal tissue toxicity in the brains of mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, radiation is a significant environmental factor that this compound interacts with. It has been shown to mitigate the effects of radiation, particularly in the context of radiation-induced damage to the gastrointestinal tract and brain .

Properties

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O4S/c13-12(14)7-1-3-8(4-2-7)17(15,16)11-6-9-5-10-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNOLKQVFZCVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206461 | |

| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57777-84-1 | |

| Record name | 1-[(4-Nitrophenyl)sulfonyl]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57777-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057777841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((4-Nitrophenyl)sulphonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-nitrophenyl)sulphonyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)